![molecular formula C13H20N2O B1302025 1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine CAS No. 387358-44-3](/img/structure/B1302025.png)

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine

Vue d'ensemble

Description

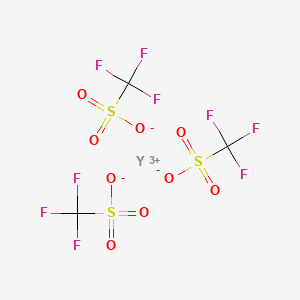

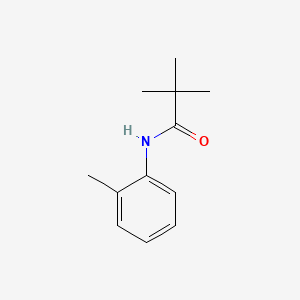

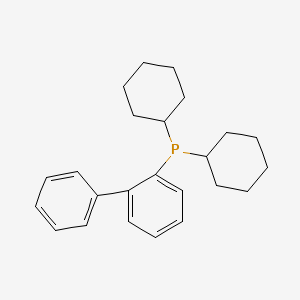

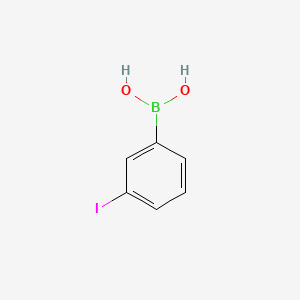

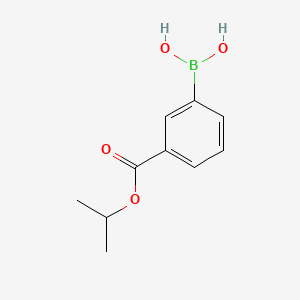

The compound "1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" is a chemical structure that is not directly mentioned in the provided papers. However, it shares structural similarities with compounds studied in the papers, such as the presence of a pyrrolidine ring and an aminoethyl side chain attached to an aromatic system. These structural motifs are common in various synthetic organic compounds and are often explored for their potential biological activities and chemical properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine in a one-pot reaction at room temperature . Similarly, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involved a six-step sequence, indicating the complexity and the need for careful planning in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to be monoclinic with specific unit cell dimensions, and the crystal packing was stabilized by intermolecular hydrogen bond interactions . These structural analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of compounds with pyrrolidine rings and aminoethyl side chains can be diverse. For instance, the reaction of 2-ethoxycarbonyl-3-isothiocyanatopyridine with α-amino acids led to the formation of pyrido[3,2-d]pyrimidine derivatives, showcasing the ability of such structures to participate in heterocyclic ring formation . Additionally, the reactivity of these compounds with electrophilic reagents can lead to the formation of various derivatives, as seen in the synthesis of triazolopyrimidine-5-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like "1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine" are influenced by their molecular structure. The presence of functional groups such as amino and methoxy can affect properties like solubility, boiling point, and melting point. The compound's stability and reactivity can also be assessed through spectroscopic methods such as NMR and FTIR, as well as computational methods like DFT studies . These analyses provide insights into the electronic structure, which is important for understanding the compound's behavior in various environments.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Ethyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate highlights the structural intricacies of a tetra-substituted pyrrolidine ring, demonstrating the compound's potential for further chemical manipulation and study within pharmaceutical sciences. This compound is part of a broader category of pyrrolidine derivatives that are pivotal in synthetic organic chemistry and drug development processes due to their versatile applications in creating bioactive molecules (Sofia Dallasta Pedroso et al., 2020).

Antibacterial Properties

The antibacterial activity of 1β-Methyl-2-[5-(1,2-disubstituted ethyl)-pyrrolidin-3-ylthio]carbapenem derivatives showcases the potential therapeutic applications of pyrrolidine derivatives. Specifically, certain compounds within this series exhibited potent activity against both Gram-positive and Gram-negative bacteria, underscoring the chemical's relevance in developing new antibiotics (J. Kim et al., 2006).

Mechanisms of Action in Biological Systems

New highly potent GABA uptake inhibitors derived from proline and pyrrolidine-2-alkanoic acids have been synthesized to exhibit high affinity for GABA transport proteins GAT-1 and GAT-3. Such compounds offer insights into the design of selective inhibitors for neurological research and potential therapeutic agents for neurological disorders, highlighting the pyrrolidine derivative's role in modulating neurotransmitter systems (Günther H Fülep et al., 2006).

Anticancer Activity

Research into pyrrolidine 3,4-Diol derivatives has shown specific anticancer activity in vitro against pancreatic tumor cells. These findings suggest that pyrrolidine derivatives, through inhibition of a-mannosidase or other mechanisms, could provide a basis for novel anticancer therapies, especially in targeting pancreatic cancer (F. Steimer et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxy-6-(2-pyrrolidin-1-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-16-12-6-4-5-11(13(12)14)7-10-15-8-2-3-9-15/h4-6H,2-3,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJOLMXARSDYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370692 | |

| Record name | 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine | |

CAS RN |

387358-44-3 | |

| Record name | 2-Methoxy-6-[2-(pyrrolidin-1-yl)ethyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-6-(2-pyrrolidin-1-ylethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.